molecular formula C17H20ClN5O B2799133 N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415531-36-9

N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No. B2799133
CAS RN: 2415531-36-9
M. Wt: 345.83
InChI Key: WBNMVCIJNWAANB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective and potent inhibitor of the protein kinase R (PKR), which plays a crucial role in the regulation of immune response, cell growth, and apoptosis.

Mechanism of Action

PKR is a serine/threonine protein kinase that is activated by double-stranded RNA (dsRNA), which is produced during viral infections or cellular stress. The activation of PKR leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and induces apoptosis. N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide binds to the ATP-binding site of PKR and prevents its activation, thereby inhibiting the phosphorylation of eIF2α and promoting cell survival.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have potent inhibitory effects on PKR activity in vitro and in vivo. It has been demonstrated to suppress the growth of cancer cells and enhance the efficacy of chemotherapy. In viral infections, N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit viral replication and reduce viral load. In autoimmune disorders, N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to suppress the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of PKR, which makes it an ideal tool for studying the role of PKR in various diseases. It has been extensively studied for its potential therapeutic applications, which provides a strong rationale for its use in lab experiments. However, N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has some limitations as well. It is a small molecule inhibitor, which may limit its efficacy in vivo. It has also been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

For research include investigating its efficacy in combination with other chemotherapeutic agents, exploring its potential therapeutic applications in viral infections, and developing more selective inhibitors of PKR.

Synthesis Methods

N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 6-methyl-4-pyrimidinylamine to form an intermediate. The intermediate is then reacted with piperidine-1-carboxylic acid to give the final product, N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide. The synthesis method has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and autoimmune disorders. The inhibition of PKR by N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to suppress the growth of cancer cells and enhance the efficacy of chemotherapy. In viral infections, PKR plays a critical role in the antiviral response, and its inhibition by N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide can prevent viral replication. In autoimmune disorders, PKR is involved in the regulation of immune response, and its inhibition by N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide can suppress the immune response and reduce inflammation.

properties

IUPAC Name

N-(4-chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-10-16(20-11-19-12)21-15-6-8-23(9-7-15)17(24)22-14-4-2-13(18)3-5-14/h2-5,10-11,15H,6-9H2,1H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNMVCIJNWAANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide

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